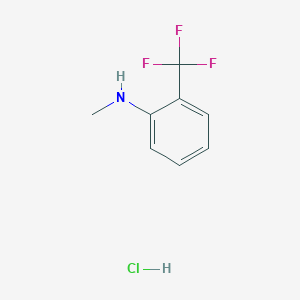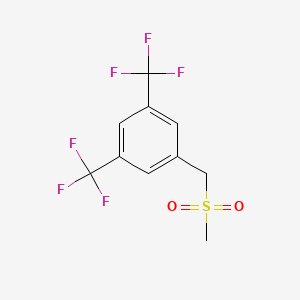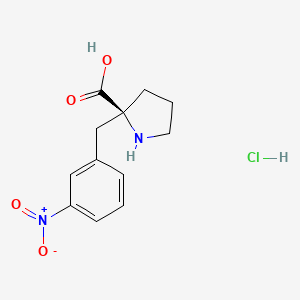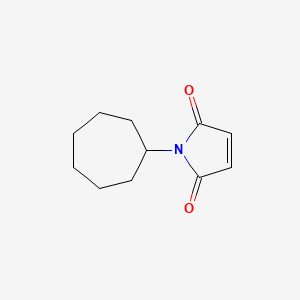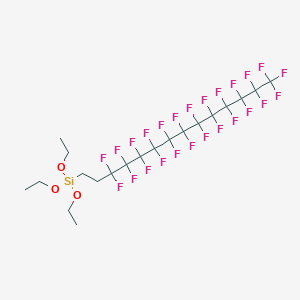
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is a fluoroalkylsilanes (FAS) with low surface energy and high wettability due to the presence of fluorinated carbons . It is used as a superhydrophobic agent for synthesizing various functional coatings .
Synthesis Analysis
The synthesis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane typically involves the use of fluoroalkylsilanes (FAS) with low surface energy and high wettability . It is used as a superhydrophobic agent for synthesizing various functional coatings .Molecular Structure Analysis
The molecular structure of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is characterized by the presence of fluorinated carbons, which contribute to its low surface energy and high wettability . The empirical formula is C16H19F17O3Si and the molecular weight is 610.38 .Chemical Reactions Analysis
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is used in various applications due to its unique chemical properties. It is used to functionalize hydrophobic ceramic membranes with nanosized pores and to render Cu2(OH)3NO3 crystal hydrophobic . It is also used to coat nanosized medical devices and for the superhydrophobicity of polyvinylidene fluoride (PVDF) to protect metal surfaces from fouling .Physical And Chemical Properties Analysis
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is a liquid with a refractive index of 1.342 and a density of 1.389 g/mL at 25 °C. It has a boiling point of 209-230 °C.Wissenschaftliche Forschungsanwendungen
Optical Probes for Biological Imaging
- The development of a new optical probe, Peroxyfluor-1 (PF1), utilizes a boronate deprotection mechanism, offering unprecedented selectivity for detecting H₂O₂ over other reactive species. This reagent's value is showcased in biological applications, including imaging changes in hydrogen peroxide concentrations within living mammalian cells, highlighting its significance in cellular biology research (Chang et al., 2004).
Surface Modification and Polymerization
- Investigations into the polymerization of 1H,1H,2H,2H-perfluorooctyltriethoxysilane in ethanol reveal the growth process of polymeric aggregates. Time-resolved near-IR and 2D NIR correlation techniques provide insights into the polymerization process, significantly contributing to the understanding of polymer science and materials engineering (Izawa et al., 2002).
Oleophobic Coatings
- The modification of hollow glass microspheres with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane enhances their oleophobic performance. This modification leads to significant improvements in the expansion ratio and stability of foam on oil, indicating potential applications in coatings and materials technology (Zheng Di-sha, 2013).
Enhancement of Piezoelectric Properties
- The covalent functionalization of graphene with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOES) for the first time has been shown to significantly improve the dispersion, piezoelectric, and mechanical properties of PVDF/PFOES-rGO composite films. This novel modification approach is effective for enhancing the performance of materials used in piezoelectric applications (Huang et al., 2016).
Modification of Silica Membranes
- Perfluorodecyl-modified silica membranes, prepared via sol-gel techniques using TEOS and PFDTES, exhibit a transition from hydrophilicity to hydrophobicity. These membranes demonstrate enhanced gas permeation/separation performance and long-term hydrothermal stability, suggesting potential applications in separation technology and membrane science (Wei et al., 2014).
Zukünftige Richtungen
The unique properties of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane make it a promising material for various applications. Its ability to lower surface energy and enhance wettability can be leveraged to synthesize superhydrophobic coatings for various surfaces . Future research may explore new applications and optimize its synthesis and use .
Eigenschaften
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F25O3Si/c1-4-46-49(47-5-2,48-6-3)8-7-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXLVMVIMSMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F25CH2CH2Si(OCH2CH3)3, C20H19F25O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382355 | |
| Record name | 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |
CAS RN |
885275-56-9 | |
| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)
![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)
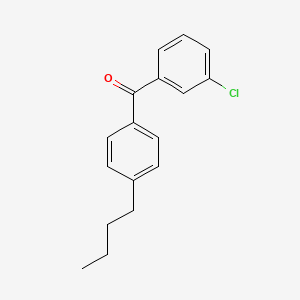
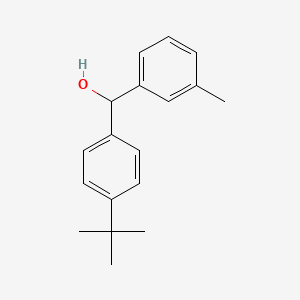
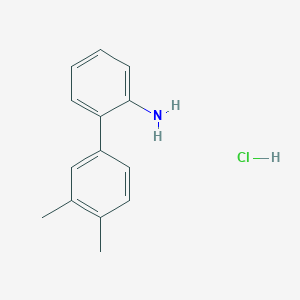
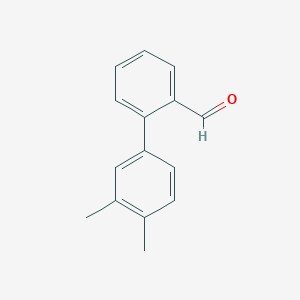
![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)
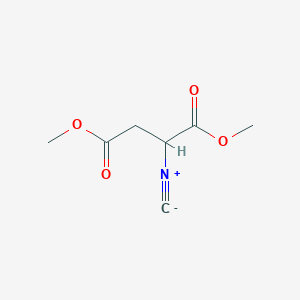
![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)

